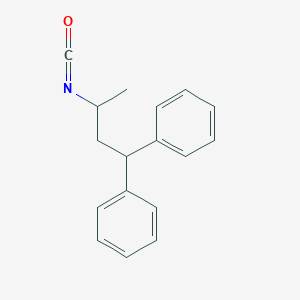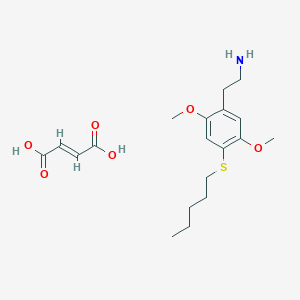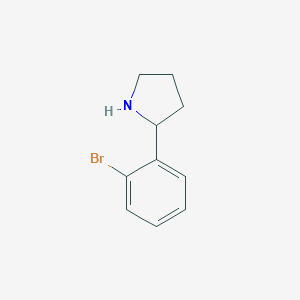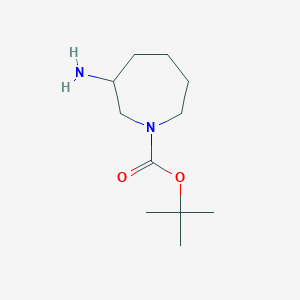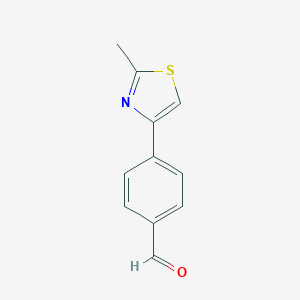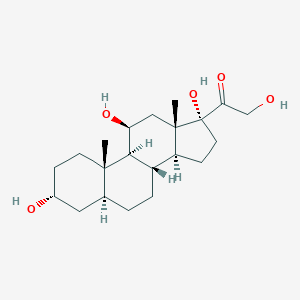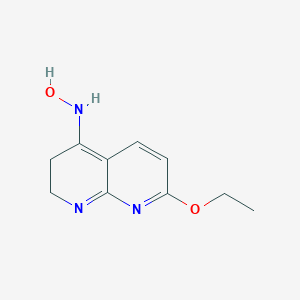![molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2](/img/structure/B135632.png)
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol, also known as TBOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol acts as a protecting group for hydroxyl groups by forming a stable ether linkage. This linkage prevents unwanted reactions from occurring at the hydroxyl group during organic synthesis. The ether linkage can be cleaved using acid or base, which regenerates the hydroxyl group.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is not expected to have any significant effects on living organisms, as it is primarily used in organic synthesis and not intended for biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol in lab experiments is its ability to act as a protecting group for hydroxyl groups, which can be useful in organic synthesis. Additionally, this compound is a stable and easy-to-handle reagent that can be synthesized in high yields. However, one limitation of using this compound is that it requires the use of excess 3-hydroxypropan-1-ol and tert-butyl chloroformate to increase the yield of the reaction.
Zukünftige Richtungen
There are several future directions for 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol research. One potential direction is to investigate its use in the synthesis of dendrimers for drug delivery and gene therapy applications. Another direction is to develop new and more efficient synthesis methods for this compound. Additionally, this compound could be further studied for its potential applications in organic synthesis and materials science.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can be synthesized through a simple and efficient process, and has been used in the synthesis of various organic compounds. While its biochemical and physiological effects are not extensively studied, this compound is a stable and easy-to-handle reagent that has advantages and limitations for lab experiments. There are several future directions for this compound research, including its use in dendrimer synthesis and development of new synthesis methods.
Wissenschaftliche Forschungsanwendungen
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has been used in various scientific research studies due to its ability to act as a protecting group for hydroxyl groups in organic synthesis. It can also be used as a reagent in the synthesis of various organic compounds, including aldehydes, ketones, and esters. Additionally, this compound has been used in the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery and gene therapy.
Eigenschaften
CAS-Nummer |
132739-31-2 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2,3)13-9-5-8-12-7-4-6-11/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
AAISFOKTTIQKLN-UHFFFAOYSA-N |
SMILES |
CC(COC(C)(C)C)OCCCO |
Kanonische SMILES |
CC(C)(C)OCCCOCCCO |
Physikalische Beschreibung |
Colorless liquid; [Sigma-Aldrich MSDS] |
Piktogramme |
Irritant |
Dampfdruck |
0.32 [mmHg] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)

